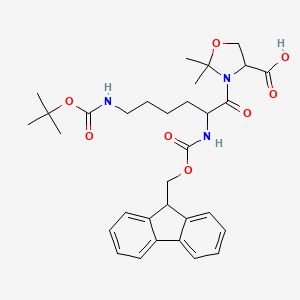
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an allyl group and two methyl groups attached to the pyrazole ring, along with a propionic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.
Allylation: The next step involves the allylation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with allyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Propionic Acid Moiety: The final step involves the introduction of the propionic acid group. This can be done by reacting the allylated pyrazole with acrylonitrile followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反应分析
Types of Reactions
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for oxidation to an alcohol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction of the carbonyl group.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
科学研究应用
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Uniqueness
3-(1-Allyl-3,5-dimethyl-1H-pyrazol-4-yl)-propionic acid is unique due to the specific combination of the allyl group, two methyl groups, and the propionic acid moiety. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-7-13-9(3)10(8(2)12-13)5-6-11(14)15/h4H,1,5-7H2,2-3H3,(H,14,15) |
InChI 键 |
RWHSLONEYAOUIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC=C)C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)


![Ethyl 6-bromo-5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049997.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050004.png)
![(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B12050010.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050028.png)





